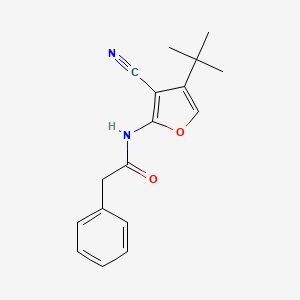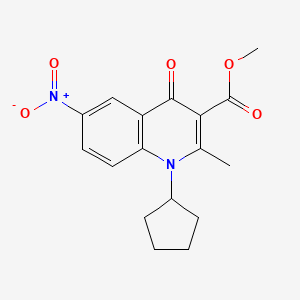![molecular formula C17H20N2O4 B8042298 ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate](/img/structure/B8042298.png)
ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate is a synthetic organic compound with potential applications in various fields, including medicinal chemistry, environmental science, and industrial processes. This compound features a complex structure that includes a naphthalene ring, which is known for its stability and aromatic properties, making it a valuable scaffold in chemical synthesis and drug design.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the naphthalene derivative, which is then functionalized to introduce the amino group. The subsequent steps involve the formation of the butyl chain and the carbamate group. Key reagents often include naphthalene-1,4-dione, ethyl chloroformate, and butylamine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize efficiency and scalability. The use of automated reactors and precise control systems helps maintain consistent reaction conditions, reducing the risk of impurities and increasing overall yield. Industrial synthesis also emphasizes the use of environmentally friendly solvents and reagents to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate can undergo various chemical reactions, including:
Oxidation: The naphthalene ring can be oxidized to form quinones, which are useful intermediates in organic synthesis.
Reduction: Reduction reactions can convert the naphthalene ring to dihydronaphthalene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the naphthalene ring or the butyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the naphthalene ring typically yields naphthoquinones, while reduction can produce dihydronaphthalene derivatives. Substitution reactions can result in a wide range of functionalized naphthalene compounds.
Wissenschaftliche Forschungsanwendungen
Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential as a pharmacophore in drug design, particularly for developing anti-cancer and anti-inflammatory agents.
Industry: The compound is utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Wirkmechanismus
The mechanism of action of ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthalene ring can intercalate with DNA, affecting transcription and replication processes. The carbamate group may inhibit enzyme activity by forming covalent bonds with active site residues, leading to altered cellular functions. These interactions can trigger various biochemical pathways, resulting in therapeutic effects or biological responses.
Vergleich Mit ähnlichen Verbindungen
Ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate can be compared with other naphthalene-based compounds, such as:
Naphthalene-1,4-dione: Known for its use in redox reactions and as a precursor in organic synthesis.
Naphthalene-2-carboxylic acid: Utilized in the production of dyes and pigments.
Naphthalene-1,8-dicarboxylic anhydride: Employed in the synthesis of polyimides and other high-performance polymers.
The uniqueness of this compound lies in its specific functional groups, which confer distinct reactivity and biological activity, making it a versatile compound for various applications.
Eigenschaften
IUPAC Name |
ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-17(22)19-10-6-5-9-18-14-11-15(20)12-7-3-4-8-13(12)16(14)21/h3-4,7-8,11,18H,2,5-6,9-10H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHIIJSNERLZMEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCCCNC1=CC(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(4-Chloro-3-methylpyrazolo[3,4-b]quinolin-1-yl)propanenitrile](/img/structure/B8042215.png)


![5-Azatetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7,13-tetraene-3,10-dione;hydrochloride](/img/structure/B8042225.png)
![N-(2-chloroethyl)-4-[5-(4-chlorophenyl)-3,4-dihydropyrazol-2-yl]benzenesulfonamide](/img/structure/B8042236.png)

![2-[(4-chloroanilino)-(2,3,4,6,7,8-hexahydro-1H-pyrrolo[1,2-a]pyrimidin-8a-yloxy)methylidene]propanedinitrile](/img/structure/B8042246.png)

![N-[4-[(4-formamido-3-methylphenyl)methyl]-2-methylphenyl]formamide](/img/structure/B8042262.png)

![phenyl N-[1-(phenoxycarbonylamino)propan-2-yl]carbamate](/img/structure/B8042275.png)


![Methyl 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8042300.png)
